molecular formula C12H20F3NO2 B13177352 tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate

tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate

Cat. No.: B13177352
M. Wt: 267.29 g/mol
InChI Key: OBFGFDWQSFIXSK-UHFFFAOYSA-N
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Description

tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate is a chemical compound with the molecular formula C12H20F3NO2. It is known for its unique structure, which includes a trifluoromethyl group attached to a piperidine ring. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate typically involves the reaction of piperidine derivatives with trifluoromethylating agents. One common method includes the use of tert-butyl bromoacetate and 2-(trifluoromethyl)piperidine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

Uniqueness

tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate is unique due to its specific trifluoromethyl group attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its enhanced lipophilicity and potential biological activities set it apart from other similar compounds .

Properties

Molecular Formula

C12H20F3NO2

Molecular Weight

267.29 g/mol

IUPAC Name

tert-butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate

InChI

InChI=1S/C12H20F3NO2/c1-11(2,3)18-9(17)7-8-5-4-6-16-10(8)12(13,14)15/h8,10,16H,4-7H2,1-3H3

InChI Key

OBFGFDWQSFIXSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCNC1C(F)(F)F

Origin of Product

United States

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